2-Thiocyanatopyridine
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Overview
Description
2-Thiocyanatopyridine is an organic compound characterized by the presence of a pyridine ring substituted with a thiocyanate group
Preparation Methods
Synthetic Routes and Reaction Conditions: 2-Thiocyanatopyridine can be synthesized through several methods. One common approach involves the reaction of 2-chloropyridine with potassium thiocyanate in the presence of a suitable solvent such as acetone . The reaction typically proceeds under reflux conditions, leading to the formation of 2-pyridyl thiocyanate.
Industrial Production Methods: Industrial production of 2-pyridyl thiocyanate often employs similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and efficiency. Additionally, purification steps such as recrystallization or distillation are employed to obtain high-purity products .
Chemical Reactions Analysis
Types of Reactions: 2-Thiocyanatopyridine undergoes various chemical reactions, including:
Substitution Reactions: The thiocyanate group can be substituted by other nucleophiles, such as amines or alcohols, leading to the formation of corresponding derivatives.
Oxidation and Reduction: The compound can participate in oxidation-reduction reactions, altering the oxidation state of the sulfur atom in the thiocyanate group.
Common Reagents and Conditions:
Substitution Reactions: Common reagents include amines, alcohols, and thiols.
Oxidation and Reduction: Reagents such as hydrogen peroxide or sodium borohydride are used for oxidation and reduction reactions, respectively.
Major Products Formed:
Substitution Reactions: Products include 2-pyridyl amines, 2-pyridyl alcohols, and other substituted pyridyl derivatives.
Oxidation and Reduction: Products vary depending on the specific reaction but may include sulfoxides or sulfides.
Scientific Research Applications
2-Thiocyanatopyridine finds applications in various scientific research fields:
Mechanism of Action
2-Thiocyanatopyridine can be compared with other thiocyanate-substituted compounds:
2-Chloropyridine: Similar in structure but lacks the thiocyanate group, leading to different reactivity and applications.
2-Pyridyl Isothiocyanate: Contains an isothiocyanate group instead of a thiocyanate group, resulting in distinct chemical behavior and uses.
Uniqueness: The presence of both a pyridine ring and a thiocyanate group in 2-pyridyl thiocyanate imparts unique reactivity, making it a versatile compound in various chemical transformations and applications .
Comparison with Similar Compounds
- 2-Chloropyridine
- 2-Pyridyl Isothiocyanate
- 2-Pyridyl Sulfide
Properties
CAS No. |
2637-35-6 |
---|---|
Molecular Formula |
C6H4N2S |
Molecular Weight |
136.18 g/mol |
IUPAC Name |
pyridin-2-yl thiocyanate |
InChI |
InChI=1S/C6H4N2S/c7-5-9-6-3-1-2-4-8-6/h1-4H |
InChI Key |
YHEHNPOOVXZEHL-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=NC(=C1)SC#N |
Origin of Product |
United States |
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